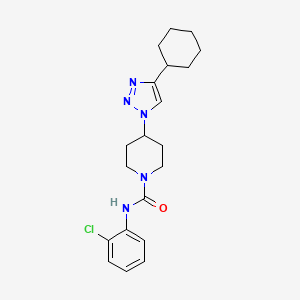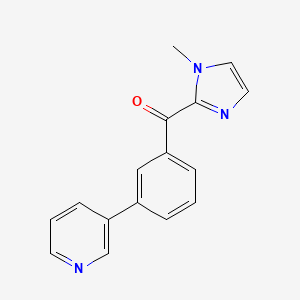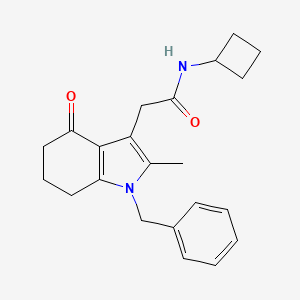![molecular formula C23H29N3O3 B4257588 [5-Methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxyphenyl]-(oxazinan-2-yl)methanone](/img/structure/B4257588.png)
[5-Methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxyphenyl]-(oxazinan-2-yl)methanone
描述
[5-Methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxyphenyl]-(oxazinan-2-yl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzoyl group, a piperidinyl group, and an oxazinane ring, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxyphenyl]-(oxazinan-2-yl)methanone typically involves multiple steps, including the formation of the benzoyl and piperidinyl groups, followed by the construction of the oxazinane ring. Common synthetic routes may involve:
Formation of the Benzoyl Group: This can be achieved through Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the Piperidinyl Group: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced to the benzoyl compound.
Construction of the Oxazinane Ring: This can be achieved through cyclization reactions, often involving the use of protecting groups and specific reaction conditions to ensure the correct formation of the ring structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
[5-Methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxyphenyl]-(oxazinan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
科学研究应用
[5-Methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxyphenyl]-(oxazinan-2-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as acting as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of [5-Methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxyphenyl]-(oxazinan-2-yl)methanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
5-Methyl-2-{[1-(2-pyridinylmethyl)-3-pyrrolidinyl]-1H-benzimidazole: Shares structural similarities but differs in the presence of a benzimidazole ring instead of an oxazinane ring.
5-Methyl-2-{[1-(4-pyridinylmethyl)-3-pyrrolidinyl]-1H-benzimidazole: Similar structure with a pyrrolidinyl group instead of a piperidinyl group.
Uniqueness
[5-Methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxyphenyl]-(oxazinan-2-yl)methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
[5-methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxyphenyl]-(oxazinan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-18-4-5-22(21(16-18)23(27)26-12-2-3-15-28-26)29-20-8-13-25(14-9-20)17-19-6-10-24-11-7-19/h4-7,10-11,16,20H,2-3,8-9,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFPKNZACGEGMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCN(CC2)CC3=CC=NC=C3)C(=O)N4CCCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4257517.png)
![3-ethyl-N-[(2R)-tetrahydrofuran-2-ylmethyl]-1H-indole-2-carboxamide](/img/structure/B4257521.png)

![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[5-methyl-2-(3-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4257528.png)
![2,2-dimethyl-N-{1-[1-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}propanamide](/img/structure/B4257532.png)
![2-(1-{1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol](/img/structure/B4257540.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B4257548.png)

![2-[(2-Fluoro-4-methoxyphenyl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane](/img/structure/B4257556.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4257565.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4257582.png)
![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B4257596.png)

